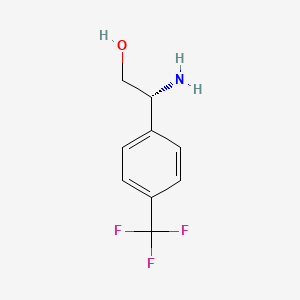

(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol

Description

Properties

IUPAC Name |

(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJAPRZLEXCFHF-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CO)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol can be achieved through several synthetic routes. One efficient method involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. This biocatalytic process employs a polar organic solvent-aqueous medium, such as isopropanol, to enhance substrate solubility and reaction efficiency. Under optimal conditions, this method yields the desired product with excellent enantioselectivity (>99.9% enantiomeric excess) and high yield (99.1%) within a short reaction time .

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol often involves large-scale biocatalytic processes. These processes utilize whole-cell catalysts, such as recombinant E. coli, to achieve high efficiency and scalability. The use of polar organic solvents in combination with aqueous media is a common approach to improve substrate concentration and reaction rates .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Activity

Research indicates that (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol has potential as an intermediate in the synthesis of chemokine CCR5 antagonists, which are relevant in treating HIV infections. The compound's structural features suggest it may interact effectively with biological targets involved in immune response and signaling pathways, hinting at its therapeutic potential in immunology and infectious diseases.

1.2 Antimicrobial Properties

The presence of the aromatic system in this compound suggests potential antimicrobial properties. Studies have explored its efficacy against various pathogens, indicating that modifications to the compound could enhance its biological activity.

1.3 Pain Management

As a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), this compound may exhibit analgesic properties. Its chiral nature allows for specific interactions with biological receptors, which could lead to improved efficacy and reduced side effects compared to racemic mixtures.

Synthetic Chemistry Applications

2.1 Synthesis of β-amino-α-trifluoromethyl Alcohols

this compound serves as a precursor in synthesizing β-amino-α-trifluoromethyl alcohols. These compounds have been identified as useful intermediates in the preparation of fluorinated pharmaceuticals and peptidomimetics, showcasing the versatility of this compound in organic synthesis .

2.2 Organocatalysis

The compound has been explored for its potential as an organocatalyst due to its ability to facilitate reactions involving carbon-carbon bond formation. Its unique trifluoromethyl group enhances reactivity, making it a candidate for various catalytic processes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol involves its role as an intermediate in the synthesis of chemokine receptor antagonists. These antagonists block the CCR5 receptor on the surface of immune cells, preventing the entry of HIV-1 into the cells and thereby inhibiting viral replication. The compound’s molecular targets include the CCR5 receptor and associated signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol

- CAS : 1035490-73-3

- Molecular Formula: C₉H₁₀F₃NO

- Key Difference : The trifluoromethyl group is at the meta position (3-CF₃) instead of para.

- Properties : Similar molecular weight (205.18 g/mol) but distinct steric and electronic effects due to the meta substitution. Available in high-purity grades (99%–99.999%) for research applications .

(b) 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol

- CAS: Not explicitly listed (see ).

- Molecular Formula : C₉H₈F₄O

- Key Difference: Replacement of the amino group with a hydroxyl group and addition of a fluorine atom at the 4-position.

- Properties: Reduced basicity compared to the amino derivative, with a molecular weight of 208.15 g/mol .

Substituent Variations

(a) Fluorine-Substituted Analogs

- (R)-2-Amino-2-(4-fluorophenyl)ethanol (CAS: 174770-74-2): Molecular Weight: 181.18 g/mol. Key Difference: Replaces -CF₃ with a smaller fluorine atom (-F) at the para position. Similarity Score: 1.00 compared to the parent compound, suggesting structural and electronic resemblance .

- (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS: 1394822-93-5): Molecular Weight: 259.63 g/mol. Key Difference: Incorporates both fluorine (-F) and -CF₃ groups at the 4- and 3-positions, respectively, with a hydrochloride salt. Applications: Enhanced stability and solubility for pharmaceutical intermediates .

(b) Chlorine-Substituted Derivatives

- (R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS: 2061996-73-2): Molecular Weight: 275.63 g/mol. Key Difference: Chlorine (-Cl) substituent at the 4-position alongside 3-CF₃. Applications: Serves as a key intermediate in drug synthesis, marketed by suppliers like ECHEMI .

(a) Herbicidal Activity

- The parent compound (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol exhibits herbicidal activity against rape (Brassica napus) but weak activity against barnyard grass (Echinochloa crus-galli) .

- Mechanistic Insight : The -CF₃ group likely enhances membrane permeability, contributing to selective herbicidal effects.

(b) Pharmaceutical Relevance

Commercial Availability and Purity

Biological Activity

(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H10F3N, with a molar mass of approximately 201.18 g/mol. Its structure includes an amino group and a hydroxyl group, which are crucial for its biological interactions. The trifluoromethyl group enhances its lipophilicity and membrane permeability, potentially increasing its binding affinity to biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity through interactions with various molecular targets, including enzymes and receptors. Notably, it has shown potential in the following areas:

- Anti-inflammatory Effects : Research suggests that this compound may inhibit specific enzymes involved in inflammatory processes, thereby modulating signaling pathways related to pain response.

- Analgesic Properties : Interaction studies have indicated that it could influence neurotransmitter systems associated with pain perception.

- Chemokine Receptor Antagonism : It may act as a CCR5 antagonist, potentially inhibiting HIV-1 replication by blocking viral entry into cells.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It can interact with specific receptors, altering their activity and influencing physiological responses.

- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available precursors.

- Reactions : Key reactions include nucleophilic substitutions and reductions to introduce the amino and hydroxyl functionalities while incorporating the trifluoromethyl group.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

In Vitro Studies

A study exploring the antimicrobial properties of similar compounds found that modifications to the trifluoromethyl group influenced biological activity significantly. For instance, compounds with a para-substituted trifluoromethyl group exhibited optimal potency compared to ortho or meta substitutions .

Pharmacokinetics

In vivo pharmacokinetic studies indicated that structural modifications could enhance bioavailability and efficacy. For example, compounds similar to this compound showed varying degrees of absorption and clearance rates depending on their structural attributes .

Data Table: Biological Activity Comparison

Q & A

Q. What are the recommended methods for synthesizing (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis typically involves asymmetric reduction of a ketone precursor or resolution of racemic mixtures. For example:

- Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) to reduce 2-(4-(trifluoromethyl)phenyl)ethyl ketone. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

- Resolution : Treat racemic mixtures with chiral acids (e.g., tartaric acid derivatives) to form diastereomeric salts, followed by recrystallization. Purity is confirmed by melting point (mp) analysis (e.g., mp 56–60°C for related compounds) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Q. What analytical techniques are critical for characterizing this compound and its hydrochloride salt?

Methodological Answer:

- NMR Spectroscopy : H and F NMR to confirm structure and purity (e.g., δ ~3.8 ppm for ethanol -CH-, δ -60 ppm for CF group) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHFNO: calc. 217.07, observed 217.07) .

- X-ray Crystallography : For absolute configuration determination, particularly for hydrochloride salts .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Methodological Answer: The -CF group is strongly electron-withdrawing, affecting:

- Polarity : Increases solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces in water.

- Reactivity : Stabilizes intermediates in nucleophilic substitution reactions (e.g., Mitsunobu reactions for ether formation) .

- Spectroscopy : F NMR shows distinct shifts (e.g., δ -60 ppm), useful for tracking reactions .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Discrepancies arise from:

- Protecting Groups : Use of tert-butoxycarbonyl (Boc) vs. benzyl (Bn) groups affects intermediate stability.

- Catalyst Loading : Asymmetric reductions may require 0.5–5 mol% catalyst; lower loadings reduce cost but increase reaction time .

- Workflow Optimization : Continuous flow systems improve reproducibility for large-scale synthesis (e.g., 80% yield in flow vs. 65% batch) .

Q. How does salt formation (e.g., hydrochloride) impact bioavailability in preclinical studies?

Methodological Answer:

- Solubility : Hydrochloride salts enhance aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base) .

- Crystallinity : Improves stability for X-ray studies; lattice parameters vary with counterion choice (e.g., Cl vs. SO) .

- Biological Assays : Salt forms may alter membrane permeability; compare logP values (free base: ~1.2 vs. hydrochloride: ~0.8) .

Q. What computational models predict the compound’s interactions with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.